molecular formula C40H46O9 B1233273 Acetyl isogambogic acid

Acetyl isogambogic acid

Cat. No.: B1233273
M. Wt: 670.8 g/mol
InChI Key: REDMIYQFNIRTDF-AKZXAPPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl isogambogic acid is a naturally derived compound from the plant Garcinia hanburyi. It has garnered significant interest in the scientific community due to its potential therapeutic properties, particularly in cancer research. This compound is known for its ability to induce apoptosis and inhibit cell growth in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl isogambogic acid typically involves the acetylation of isogambogic acid. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetyl isogambogic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetyl isogambogic acid involves the activation of the unfolded protein response and apoptotic pathways. This compound induces endoplasmic reticulum stress, leading to the activation of the unfolded protein response, which ultimately results in apoptosis. The molecular targets include various proteins involved in these pathways, such as ATF2, JNK, and c-Jun .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl isogambogic acid is unique due to its potent ability to induce apoptosis and inhibit cell growth at low micromolar concentrations. Compared to similar compounds, it has shown higher efficacy in activating apoptotic pathways and inhibiting cancer cell proliferation .

Properties

Molecular Formula

C40H46O9

Molecular Weight

670.8 g/mol

IUPAC Name

(E)-4-[(2S,17S)-12-acetyloxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4,6(11),9,12,15-pentaen-19-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C40H46O9/c1-21(2)11-10-16-38(9)17-15-27-32(47-38)26(13-12-22(3)4)34-30(33(27)46-24(6)41)31(42)28-19-25-20-29-37(7,8)49-39(35(25)43,40(28,29)48-34)18-14-23(5)36(44)45/h11-12,14-15,17,19,25,29H,10,13,16,18,20H2,1-9H3,(H,44,45)/b23-14+/t25-,29?,38?,39?,40-/m1/s1

InChI Key

REDMIYQFNIRTDF-AKZXAPPFSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC(=O)C)C(=O)C4=C[C@@H]5CC6[C@@]4(O3)C(C5=O)(OC6(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC(=O)C)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)CC=C(C)C(=O)O)CC=C(C)C)C)C

Synonyms

acetyl isogambogic acid

Origin of Product

United States

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